2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1209076-94-7
VCID: VC5217237
InChI: InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3
SMILES: COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
Molecular Formula: C14H19NO3
Molecular Weight: 249.31

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

CAS No.: 1209076-94-7

Cat. No.: VC5217237

Molecular Formula: C14H19NO3

Molecular Weight: 249.31

* For research use only. Not for human or veterinary use.

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone - 1209076-94-7

Specification

CAS No. 1209076-94-7
Molecular Formula C14H19NO3
Molecular Weight 249.31
IUPAC Name 2-methoxy-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3
Standard InChI Key IOJKGNYJZQYNKI-UHFFFAOYSA-N
SMILES COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC

Introduction

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives can be synthesized through various methods, often involving the reaction of pyrrolidine with appropriate functional groups. For instance, the synthesis of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, a related compound, involves the reaction of pyrrolidine with a phenyl derivative, highlighting the versatility of pyrrolidine in forming diverse compounds .

Synthesis Steps:

  • Starting Materials: Pyrrolidine and a suitable phenyl derivative (e.g., 4-methoxybenzoyl chloride).

  • Reaction Conditions: Typically involves refluxing the reactants in a solvent like dichloromethane or ethanol, often with a base to facilitate the reaction.

  • Product Isolation: The resulting compound is isolated through standard organic chemistry techniques such as filtration and recrystallization.

Biological Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives have been studied for various biological activities, including antibacterial, antifungal, and other pharmacological effects. For example, phenyl(pyrrolidin-1-yl)methanone derivatives have shown notable bioactivity, leading to extensive research on their crystal structures and potential applications .

Biological Activities:

  • Antibacterial and Antifungal Activities: Some pyrrolidine derivatives have demonstrated potential against bacterial and fungal pathogens .

  • Pharmacological Effects: These compounds may exhibit other pharmacological effects, such as acting as receptor antagonists or enzyme inhibitors, depending on their structure and functional groups.

Analytical Techniques for Characterization

The structure and purity of pyrrolidine derivatives are typically confirmed using various analytical techniques:

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Elemental Analysis: Verifies the elemental composition of the compound.

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